2,3-dimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide
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Overview
Description
2,3-dimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with two methoxy groups at the 2 and 3 positions and a piperidinyl ethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzoic acid and 1-(2-aminoethyl)piperidine.
Amidation Reaction: The carboxylic acid group of 2,3-dimethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 1-(2-aminoethyl)piperidine to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium ethoxide (NaOEt) in ethanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: Formation of 2,3-dimethoxybenzoic acid or 2,3-dimethoxybenzaldehyde.
Reduction: Formation of 2,3-dimethoxy-N-[2-(1-piperidinyl)ethyl]benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,3-dimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting various receptors in the central nervous system.
Pharmacology: It is studied for its potential effects on neurotransmitter systems and its ability to modulate receptor activity.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: It is employed in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidinyl ethyl group allows the compound to bind to receptor sites, potentially modulating their activity. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide
- 2,3-dimethoxy-N-[2-(1-morpholinyl)ethyl]benzamide
- 2,3-dimethoxy-N-[2-(1-azepanyl)ethyl]benzamide
Uniqueness
2,3-dimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide is unique due to the presence of the piperidinyl ethyl group, which imparts specific pharmacological properties. Compared to its analogs with different nitrogen-containing rings, this compound may exhibit distinct binding affinities and selectivities for various receptors, making it a valuable candidate for drug development.
Properties
IUPAC Name |
2,3-dimethoxy-N-(2-piperidin-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-14-8-6-7-13(15(14)21-2)16(19)17-9-12-18-10-4-3-5-11-18/h6-8H,3-5,9-12H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYWOSKPFUILDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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